Ammonium thiosulfate

Description

This compound solution (60% or less) appears as an odorless colorless liquid. (USCG, 1999)

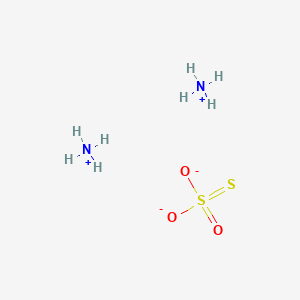

This compound is an inorganic ammonium salt composed of ammonium and thiosulfate ions in a 2:1 ratio. It is used in the leaching of gold and silver, as a fertilizer and as a photographic fixing salt. It has a role as a fertilizer, a herbicide safener, a bleaching agent and a reducing agent. It contains a thiosulfate(2-).

Propriétés

IUPAC Name |

diazanium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXNTHIYBIDHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=S)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029703 | |

| Record name | Ammonium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals | |

| Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7783-18-8 | |

| Record name | Ammonium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH1729645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium thiosulfate, (NH₄)₂S₂O₃, is a versatile inorganic compound with significant applications across various sectors, including agriculture, photography, and hydrometallurgy. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, detailing both laboratory-scale preparations and industrial production processes. Furthermore, this document outlines the key characterization techniques employed to ascertain the purity and structural integrity of the synthesized compound. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Introduction

This compound is a white crystalline solid with a faint odor of ammonia.[1] It is highly soluble in water and possesses unique chemical properties that make it a valuable reagent in various chemical processes.[1][2] In agriculture, it serves as a liquid fertilizer, providing both nitrogen and sulfur to crops.[3][4] Its ability to form stable complexes with metal ions is exploited in photographic fixing agents and in the leaching of precious metals as a less toxic alternative to cyanide. Given its diverse applications, a thorough understanding of its synthesis and characterization is crucial for its effective and safe use in research and industrial settings.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, each with its own advantages depending on the desired scale and available starting materials. The most common methods involve the reaction of ammonium sulfite with elemental sulfur or the reaction of hydrogen sulfide and sulfur dioxide with ammonia.

Laboratory-Scale Synthesis: Reaction of Ammonium Sulfite with Sulfur

A straightforward and common laboratory method for preparing this compound involves the direct reaction of ammonium sulfite with elemental sulfur.

-

Preparation of Ammonium Sulfite Solution: In a well-ventilated fume hood, dissolve a known quantity of ammonium sulfite monohydrate in deionized water to create a concentrated solution. Gentle heating may be applied to aid dissolution.

-

Reaction with Sulfur: To the ammonium sulfite solution, add a stoichiometric amount of finely powdered elemental sulfur. The mixture is then heated to between 85 and 110 °C with continuous stirring. The reaction progress can be monitored by the disappearance of the yellow sulfur powder.

-

Reaction Equation: (NH₄)₂SO₃ + S → (NH₄)₂S₂O₃

-

Crystallization and Isolation: After the reaction is complete (typically after several hours), the solution is filtered to remove any unreacted sulfur. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

-

Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol to remove residual water, and then dried in a desiccator over a suitable drying agent.

Industrial Production

Industrial-scale production of this compound often utilizes waste streams from petroleum refining and gas processing, which contain hydrogen sulfide (H₂S) and ammonia (NH₃). These processes are typically continuous and involve the reaction of H₂S, SO₂, and NH₃ in aqueous solutions.

One common industrial process involves two main absorption stages:

-

SO₂ Absorption: A gas stream containing sulfur dioxide (which can be produced by the combustion of H₂S) is passed through an absorber containing an aqueous solution of ammonia. This reaction forms ammonium bisulfite (NH₄HSO₃).

-

H₂S Absorption and Reaction: The ammonium bisulfite solution is then contacted with a gas stream containing hydrogen sulfide and additional ammonia. This leads to the formation of this compound.

Characterization of this compound

Proper characterization of synthesized this compound is essential to ensure its purity and suitability for its intended application. A combination of qualitative and quantitative analytical techniques is employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | White crystalline solid | |

| Molar Mass | 148.21 g/mol | |

| Density | 1.679 g/cm³ | |

| Melting Point | Decomposes at 150 °C | |

| Solubility in Water | Highly soluble | |

| Solubility in Organic Solvents | Slightly soluble in acetone, insoluble in ethanol |

Titrimetric Analysis for Purity Determination

Iodometric titration is a standard method for the quantitative determination of thiosulfate ions and, consequently, the purity of this compound.

-

Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Fill a burette with a standardized iodine (I₂) solution.

-

Titration: Titrate the this compound solution with the standard iodine solution. The thiosulfate ions are oxidized by iodine to tetrathionate ions, while iodine is reduced to iodide ions.

-

Reaction Equation: 2(NH₄)₂S₂O₃ + I₂ → (NH₄)₂S₄O₆ + 2NH₄I

-

Endpoint Detection: The endpoint is typically detected using a starch indicator. The solution will turn from colorless to a persistent blue-black color upon the first excess of iodine.

-

Calculation: The concentration of this compound in the sample can be calculated from the volume of the standard iodine solution used to reach the endpoint.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in the synthesized this compound.

FTIR spectroscopy is used to identify the vibrational modes of the chemical bonds within the this compound molecule.

-

Sample Preparation: A small amount of the crystalline sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull.

-

Expected Vibrational Modes: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the ammonium (NH₄⁺) and thiosulfate (S₂O₃²⁻) ions.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3150 | N-H stretching in NH₄⁺ |

| ~1400 | N-H bending in NH₄⁺ |

| ~1110 | Asymmetric S-O stretching in S₂O₃²⁻ |

| ~1005 | Symmetric S-O stretching in S₂O₃²⁻ |

| ~670 | S-S stretching in S₂O₃²⁻ |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule.

-

Sample Preparation: A small amount of the crystalline sample is placed in a suitable container for analysis by the Raman spectrometer.

-

Expected Raman Shifts: The Raman spectrum of this compound will show characteristic peaks corresponding to the vibrational modes of the thiosulfate and ammonium ions. A linear relationship between the concentration of the thiosulfate ion and the intensity of its Raman peaks has been observed.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~1110 | Asymmetric S-O stretch | |

| ~982 | Symmetric S-O stretch | |

| ~450 | S-S stretch |

Ion Chromatography

Ion chromatography is a powerful technique for the separation and quantification of ionic species. It can be used to determine the concentration of thiosulfate and other anions in a sample.

-

Sample Preparation: A dilute aqueous solution of the this compound sample is prepared.

-

Separation: The sample is injected into an ion chromatograph equipped with a suitable anion-exchange column. The anions are separated based on their affinity for the stationary phase.

-

Detection: A conductivity detector is typically used to detect the separated anions as they elute from the column.

-

Quantification: The concentration of thiosulfate is determined by comparing the peak area of the sample to that of a series of known standards.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented laboratory and industrial synthesis methods, along with the comprehensive characterization protocols, offer a valuable resource for researchers, scientists, and drug development professionals. The application of titrimetric, spectroscopic, and chromatographic techniques is essential for ensuring the quality and purity of this compound for its diverse applications. The provided workflows and data tables serve as a practical reference for the successful preparation and analysis of this important inorganic compound.

References

Physical and chemical properties of ammonium thiosulfate

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Thiosulfate

Introduction

This compound, with the chemical formula (NH₄)₂S₂O₃, is an inorganic compound of significant interest across various fields, including agriculture, photography, and chemical synthesis.[1][2] It serves as a valuable fertilizer, a rapid photographic fixing agent, a leaching agent for precious metals, and a reducing agent in various chemical processes.[1][3][4] This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a white, colorless crystalline solid, often appearing as monoclinic crystals. It is known to be hygroscopic and emits a distinct ammonia odor. The compound is highly soluble in water, with slight solubility in acetone and insolubility in ethanol and diethyl ether.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Notes | Citations |

| Molecular Formula | (NH₄)₂S₂O₃ or H₈N₂O₃S₂ | ||

| Molecular Weight | 148.21 g/mol | ||

| Appearance | White, colorless crystalline solid; monoclinic crystals | Hygroscopic in nature | |

| Odor | Ammonia-like | ||

| Density | 1.679 g/cm³ | at 25 °C | |

| Melting Point | Decomposes at 150 °C (302 °F) | Anhydrous salt decomposes above 100 °C | |

| Boiling Point | Decomposes upon heating | Does not have a true boiling point | |

| Solubility in Water | Very soluble; 64 g/100 g at 20 °C; 173 g/100 mL at 20 °C | ||

| Solubility in Other Solvents | Slightly soluble in acetone; Insoluble in ethanol, diethyl ether, and benzene | ||

| pH of Solution | 6.5 - 8.5 | For a 60% solution or typical liquid fertilizer formulation | |

| Vapor Pressure | 0 mmHg |

Chemical Properties and Reactivity

Stability and Decomposition

This compound exhibits limited stability, particularly with changes in temperature and chemical environment.

-

Thermal Decomposition : The anhydrous salt is unstable and decomposes when heated above 100°C, breaking down into ammonium sulfite and sulfur. At 150°C, it decomposes more completely to form ammonium sulfite, sulfur, ammonia, hydrogen sulfide, and water.

-

Aqueous Solution Stability : In aqueous solutions, decomposition is slow below 50°C but accelerates at higher temperatures. Concentrated solutions will gradually decompose above 50°C, and prolonged standing of an aqueous solution can lead to the precipitation of sulfur. The solid material is stable under appropriate storage conditions, preferably in a cool, dry place, and for solutions, in a closed container filled with ammonia.

Reactions with Acids and Oxidizers

This compound reacts readily with both acids and strong oxidizing agents.

-

Reaction with Strong Acids : When reacted with strong acids like hydrochloric acid (HCl), it undergoes a double displacement reaction to form ammonium chloride and the unstable thiosulfuric acid (H₂S₂O₃).

-

Incompatibility with Oxidizers : It is incompatible with strong oxidizers such as chlorates, nitrates, and nitrites. Mixtures with sodium chlorate can lead to an exothermic reaction that may become explosive. These reactions can release toxic gases including ammonia, hydrogen sulfide, and sulfur trioxide.

Role as a Reducing Agent

This compound functions as a reducing agent, a property utilized in several industrial applications.

-

Photography : It is used as a "rapid fixer" in photography to dissolve unexposed silver halides from photographic emulsions.

-

Metallurgy : It is employed in the leaching of gold and silver as a less toxic alternative to cyanide, forming strong complexes with these metals.

Corrosivity

This compound solutions can be corrosive to certain metals.

-

It seriously corrodes copper-based alloys.

-

High silicon cast iron shows reasonable resistance.

-

Stainless steels exhibit good resistance with low corrosion rates.

-

Due to its generally non-corrosive nature towards certain materials, it can be stored in mild steel or aluminum vessels.

Experimental Protocols

Detailed experimental procedures for characterizing this compound would follow standard laboratory methodologies for inorganic salts. Below are outlines for determining key properties.

Determination of Aqueous Solubility

Objective: To quantify the mass of this compound that can dissolve in a given volume of water at a specific temperature.

Methodology (Isothermal Saturation Method):

-

Preparation: Add an excess amount of this compound crystals to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath).

-

Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) at a constant, recorded temperature to ensure the solution reaches saturation equilibrium.

-

Sampling: Cease stirring and allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Analysis: Weigh the collected aliquot of the saturated solution. Evaporate the water from the sample in a drying oven at a temperature below its decomposition point (e.g., 70-80°C) until a constant weight of the dry this compound residue is achieved.

-

Calculation: The solubility is calculated as the mass of the dried residue per mass or volume of water. The experiment should be repeated at various temperatures to generate a solubility curve.

Analysis of Thermal Decomposition

Objective: To determine the decomposition temperature and identify the resulting products.

Methodology (Thermogravimetric Analysis - TGA):

-

Instrument Setup: Calibrate a Thermogravimetric Analyzer according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of dry, crystalline this compound into the TGA sample pan.

-

Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) from ambient temperature up to a temperature beyond its decomposition, for instance, 300°C.

-

Data Collection: The instrument will record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

Product Analysis (Optional): For identification of gaseous decomposition products, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the off-gas in real-time.

Measurement of Solution pH

Objective: To determine the pH of an aqueous solution of this compound.

Methodology (Potentiometric pH Measurement):

-

Preparation of Solution: Prepare a solution of known concentration (e.g., a 60% w/w solution as commonly cited) by dissolving a weighed amount of this compound in deionized water.

-

pH Meter Calibration: Calibrate a standard laboratory pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pH range (e.g., pH 4.0, 7.0, and 10.0).

-

Measurement: Immerse the calibrated pH electrode into the prepared this compound solution. Gently stir the solution and allow the reading to stabilize.

-

Recording: Record the stable pH value and the temperature of the solution, as pH is temperature-dependent.

Visualizing Property Relationships

The following diagram illustrates the logical relationships between the key properties and reactions of this compound.

Caption: Logical flow of this compound properties and reactions.

References

A Technical Guide to the Crystal Structure of Ammonium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of ammonium thiosulfate, [(NH₄)₂S₂O₃], a compound of interest in various chemical, agricultural, and pharmaceutical applications. Understanding its solid-state structure is crucial for predicting its behavior, stability, and interactions in different formulations. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data

This compound crystallizes in the monoclinic system.[1][2][3][4] Multiple studies have characterized its unit cell parameters, with slight variations attributed to different experimental conditions and refinement techniques. The data presented below is a synthesis of well-regarded crystallographic studies. The structure consists of ammonium (NH₄⁺) and thiosulfate (S₂O₃²⁻) tetrahedra interconnected by a network of hydrogen bonds.[5]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical Formula | (NH₄)₂S₂O₃ | |

| Formula Weight | 148.21 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | C2 or C2/m | |

| Unit Cell Dimensions | ||

| a | 10.230 (4) Å | |

| b | 6.500 (2) Å | |

| c | 8.820 (3) Å | |

| α | 90° | |

| β | 94.66 (2)° | |

| γ | 90° | |

| Cell Volume (V) | 585 ų | |

| Molecules per cell (Z) | 4 | |

| Calculated Density (Dx) | 1.684 g/cm³ | |

| Radiation | Mo Kα (λ = 0.71073 Å) | |

| Temperature | Room Temperature | |

| Final R-factor | 0.032 |

Note: The space group has been reported as both C2 and C2/m in different studies. The refinement in space group C2 yielded a final R(F) of 0.032 for 936 independent reflections.

Molecular Geometry

The thiosulfate anion (S₂O₃²⁻) forms a tetrahedral geometry with the central sulfur atom bonded to the terminal sulfur atom and three oxygen atoms. The ammonium cations (NH₄⁺) are also tetrahedral. The stability of the crystal lattice is significantly influenced by the hydrogen bonding between the hydrogen atoms of the ammonium ions and the oxygen atoms of the thiosulfate ions.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| S-S | 1.979 (1) |

| S-O (average) | 1.471 |

| O-S-O (average) | Not specified in abstracts |

| O-S-S (average) | Not specified in abstracts |

Data sourced from Teng et al. (1979), Acta Crystallographica B35, 1682-1684.

Experimental Protocols

The crystallographic data for this compound is primarily determined using single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in such an analysis.

3.1. Crystal Growth and Selection High-quality single crystals of this compound are grown from an aqueous solution. The crystals are hygroscopic and may degrade upon prolonged exposure to air, turning into a white powder. Therefore, selected crystals are often sealed in thin-walled glass capillaries (e.g., Lindemann tubes) for protection during analysis. A suitable crystal (e.g., 0.5 x 0.6 x 0.65 mm) is selected based on its size, clarity, and lack of visible defects under a microscope.

3.2. Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Diffractometer: A four-circle diffractometer (e.g., Syntex P2₁) is used for data collection.

-

X-ray Source: A monochromatic X-ray beam, typically Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.54178 Å), is directed at the crystal.

-

Preliminary Analysis: Initial oscillation and Weissenberg photographs can be taken to confirm the crystal system (monoclinic) and determine preliminary unit cell parameters.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded by a detector. An θ/2θ scan technique is commonly employed. Data is collected up to a specific resolution (e.g., sin θ/λ = 0.71 Å⁻¹).

-

Stability Check: Standard reflections are measured periodically (e.g., every 50 reflections) to monitor for any crystal decay or instability in the X-ray beam.

3.3. Data Reduction and Structure Solution

-

Integration: The raw diffraction images are processed to integrate the intensities of each reflection.

-

Corrections: Corrections are applied for various factors, including Lorentz-polarization effects and absorption. An absorption correction is particularly important for accurately determining intensities.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the possible space groups (e.g., C2, Cm, or C2/m for this compound).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc). The refinement converges when the R-factor (a measure of agreement) is minimized, typically to a value below 0.05 (e.g., R(F) = 0.032). Hydrogen atoms can often be located from a difference Fourier map.

Visualized Workflows and Relationships

To clarify the experimental and logical processes in crystallography, the following diagrams are provided.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Logical relationship of key crystallographic parameters.

References

Ammonium thiosulfate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ammonium Thiosulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and provides a detailed, generalized experimental protocol for the quantitative determination of this compound solubility. This document is intended to serve as a foundational resource for laboratory professionals requiring this information for process development, formulation, and analytical testing.

Introduction to this compound

This compound, with the chemical formula (NH₄)₂S₂O₃, is an inorganic salt that presents as a white crystalline solid with a faint odor of ammonia.[1] It is a compound of significant interest in various industrial applications, including agriculture as a fertilizer, in photography as a rapid fixing agent, and in mining for the leaching of gold and silver.[2][1] Its utility in these fields is often dictated by its solubility characteristics. While its high solubility in water is well-documented, its behavior in organic solvents is less characterized but crucial for applications in organic synthesis, purification processes, and formulation of non-aqueous systems.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Polar Protic | Water | H₂O | Very Soluble |

| Ethanol | C₂H₅OH | Insoluble | |

| Polar Aprotic | Acetone | CH₃COCH₃ | Slightly Soluble |

| Non-Polar Aprotic | Diethyl Ether | (C₂H₅)₂O | Insoluble |

| Benzene | C₆H₆ | Insoluble | |

| Toluene | C₇H₈ | Insoluble |

The general trend observed is that this compound, an ionic salt, is readily soluble in the highly polar protic solvent, water, but shows very limited to no solubility in less polar or non-polar organic solvents. This behavior is consistent with the chemical principle of "like dissolves like," where polar solutes dissolve best in polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is necessary. The following methodology outlines a robust procedure for determining the equilibrium solubility of this compound in a target organic solvent using the isothermal shake-flask method coupled with ion chromatography for concentration analysis.

3.1 Materials and Equipment

-

Solute: this compound, ≥98% purity

-

Solvents: High-purity grade organic solvents of interest

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Isothermal shaker bath or temperature-controlled incubator

-

Borosilicate glass flasks with airtight stoppers (e.g., 50 mL)

-

Syringe filters (0.22 µm pore size, solvent-compatible membrane)

-

Volumetric flasks and pipettes (Class A)

-

Ion Chromatograph (IC) with a conductivity detector and an appropriate anion-exchange column

-

Deionized water (18.2 MΩ·cm) for standards and eluent preparation

-

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume (e.g., 25 mL) of the organic solvent. An excess is ensured when solid remains undissolved at equilibrium.

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies should be performed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the isothermal bath for at least 4 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with a suitable solvent (typically deionized water) to a concentration within the calibrated range of the analytical instrument. A precise dilution factor must be recorded.

-

-

Analytical Measurement (Ion Chromatography):

-

Prepare a series of standard solutions of this compound in deionized water with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the IC system and recording the peak area corresponding to the thiosulfate anion (S₂O₃²⁻).

-

Inject the diluted sample into the IC system under the same conditions.

-

Determine the concentration of thiosulfate in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the undiluted organic solvent sample using the following formula: Solubility (g/L) = C_measured × DF Where:

-

C_measured is the concentration determined by IC (g/L).

-

DF is the dilution factor.

-

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Figure 1: Experimental workflow for determining the solubility of this compound.

Figure 2: Logical relationship between solvent polarity and this compound solubility.

Conclusion

The solubility of this compound in organic solvents is generally low, with the substance being classified as slightly soluble in polar aprotic solvents like acetone and insoluble in less polar solvents such as ethanol and diethyl ether. This guide provides a framework for understanding these properties and a detailed experimental protocol for researchers to determine precise quantitative solubility data in their specific solvent systems of interest. The provided workflows aim to standardize the approach to these measurements, ensuring reproducibility and accuracy in laboratory settings. Further research is warranted to populate the scientific literature with quantitative solubility data across a broader spectrum of organic solvents.

References

A Comprehensive Technical Guide to Ammonium Thiosulfate: Molar Mass, Density, and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of ammonium thiosulfate, including its molar mass and density. It details standardized experimental protocols for the determination of these properties and explores the compound's significant roles in various industrial processes. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Properties of this compound

This compound, with the chemical formula (NH₄)₂S₂O₃, is a white crystalline solid known for its applications in photography, agriculture, and metallurgy.[1][2] A thorough understanding of its molar mass and density is crucial for its use in research and industrial settings.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molar Mass | 148.20[1][3] | g/mol | |

| 148.21[4] | g/mol | ||

| Density | 1.679 | g/cm³ | at 25 °C |

| Melting Point | 150 °C (decomposes) | °C | |

| Solubility in Water | 173 | g/100 mL | at 20 °C |

| Very soluble |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the molar mass and density of a solid compound like this compound.

Determination of Molar Mass by Freezing Point Depression

This method is based on the colligative property that the freezing point of a solvent is lowered when a non-volatile solute is dissolved in it. The magnitude of this depression is directly proportional to the molality of the solute.

Materials:

-

This compound (solute)

-

A suitable solvent with a known freezing point depression constant (Kf), such as cyclohexane or camphor.

-

Precision balance (accurate to ±0.001 g)

-

Test tube

-

Beaker for ice bath

-

Thermometer (accurate to ±0.1 °C)

-

Stirring rod

Procedure:

-

Determine the Freezing Point of the Pure Solvent:

-

Weigh a known mass of the chosen solvent into a test tube.

-

Place the test tube in an ice-water bath.

-

Gently stir the solvent with a thermometer and record the temperature at regular intervals until the solvent completely solidifies.

-

Plot a cooling curve (temperature vs. time). The plateau in the curve indicates the freezing point of the pure solvent.

-

-

Prepare the Solution:

-

Accurately weigh a small, known mass of this compound.

-

Add the this compound to the test tube containing the known mass of the solvent.

-

Gently warm the mixture if necessary to completely dissolve the solute.

-

-

Determine the Freezing Point of the Solution:

-

Allow the solution to cool in the ice-water bath while stirring.

-

Record the temperature at regular intervals until the solution begins to freeze and a solid is formed.

-

Plot a cooling curve for the solution. The temperature at which the solution begins to freeze is the freezing point of the solution.

-

-

Calculation:

-

Calculate the freezing point depression (ΔTf) = Freezing Point of Pure Solvent - Freezing Point of Solution.

-

Calculate the molality (m) of the solution using the formula: ΔTf = Kf * m.

-

Calculate the moles of solute (this compound) using the formula: moles = molality * mass of solvent (in kg).

-

Calculate the experimental molar mass of this compound using the formula: Molar Mass = mass of solute / moles of solute.

-

Determination of Density by Liquid Displacement

This method is suitable for solids that are insoluble in the displacement liquid. Given that this compound is highly soluble in water, a non-aqueous liquid in which it is insoluble, such as diethyl ether or ethanol, must be used.

Materials:

-

This compound crystals

-

Graduated cylinder

-

Precision balance (accurate to ±0.001 g)

-

A suitable non-aqueous liquid (e.g., diethyl ether or ethanol)

Procedure:

-

Mass Measurement:

-

Accurately weigh a sample of dry this compound crystals using a precision balance. Record this mass.

-

-

Volume Measurement by Displacement:

-

Add a known volume of the non-aqueous liquid to a graduated cylinder. Record this initial volume (V₁).

-

Carefully add the weighed this compound crystals to the graduated cylinder, ensuring that all the solid is submerged and there are no air bubbles.

-

Record the new volume of the liquid in the graduated cylinder (V₂).

-

The volume of the this compound sample is the difference between the final and initial volumes: Volume = V₂ - V₁.

-

-

Calculation:

-

Calculate the density of this compound using the formula: Density = Mass / Volume.

-

Industrial Process Workflows

This compound is a key component in several industrial processes. The following diagrams illustrate the logical workflows for its production and its application in gold leaching.

This compound Production Workflow

The production of this compound can be achieved by reacting ammonium sulfite with sulfur at elevated temperatures.

Caption: Production of this compound.

Gold Leaching Process with this compound

This compound is used as a less toxic alternative to cyanide for leaching gold from ores. This process involves the formation of a stable gold-thiosulfate complex.

References

Ammonium thiosulfate CAS number and safety data

An In-depth Technical Guide to Ammonium Thiosulfate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific applications where this compound is utilized.

Chemical Identification

-

Chemical Name: this compound

-

Molecular Formula: (NH₄)₂S₂O₃[1]

-

Molecular Weight: 148.21 g/mol [2]

-

Synonyms: Ammonium hyposulfite, Thiosulfuric acid, diammonium salt

Physical and Chemical Properties

This compound is a white crystalline solid that is highly soluble in water. It is commonly available as a colorless to pale yellow liquid solution.

| Property | Value | Reference |

| Physical State | White crystalline solid or colorless solution | |

| Melting Point | 150 °C (decomposes) | |

| Density | 1.679 g/mL at 25 °C | |

| pH | 7.0 - 8.5 (for the solution) | |

| Solubility | Highly soluble in water |

Toxicological Data

The following tables summarize the acute toxicity data for this compound.

Acute Oral Toxicity

| Species | Route | LD50 | Reference |

| Rat | Oral | 1,950 - 2,890 mg/kg | |

| Mouse | Oral | 2,100 - >3,000 mg/kg |

Acute Inhalation Toxicity

| Species | Route | LC50 | Exposure Time | Reference |

| Rat | Inhalation | > 2,260 mg/m³ | 4 hours | |

| Mouse | Inhalation | > 1,800 mg/m³ | 4 hours |

Ecotoxicity Data

| Species | Test | LC50/EC50 | Exposure Time | Reference |

| Bluegill (Lepomis macrochirus) | Static acute | 1,000 mg/L | 96 hours | |

| Rainbow Trout (Oncorhynchus mykiss) | Static acute | 770 mg/L | 96 hours | |

| Sheepshead Minnow (Cyprinodon variegatus) | Static acute | > 1,000 mg/L | 96 hours | |

| Mysid Shrimp (Americamysis bahia) | Static acute | 77 mg/L | 96 hours | |

| Daphnia magna (Water flea) | Static test | 230 mg/L | 48 hours |

Hazard Identification and Safety Precautions

This compound is generally considered to have low toxicity to humans. However, it may cause irritation upon contact with eyes, skin, or the respiratory tract. Ingestion can lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical goggles or safety glasses.

-

Hand Protection: Wear protective gloves, such as neoprene rubber gloves.

-

Skin and Body Protection: Wear suitable protective clothing and an apron to prevent skin contact.

-

Respiratory Protection: If mist may be generated, a NIOSH/MSHA approved mist respirator should be worn.

Handling and Storage:

-

Use in a well-ventilated area.

-

Avoid contact with eyes, skin, and clothing.

-

Wash thoroughly after handling.

-

Store in a cool, well-ventilated place away from incompatible materials such as strong acids, strong bases, and strong oxidizers.

Experimental Protocols

The toxicological data presented in safety data sheets are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 401 - Historical)

While now rescinded and replaced by alternative methods that reduce animal use, the historical OECD Guideline 401 provides context for LD50 data.

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats) by oral gavage.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

A necropsy of all animals is performed at the end of the study.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the health hazards of a substance upon short-term inhalation exposure.

-

Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period.

-

Procedure:

-

Several groups of animals are exposed to different concentrations of the test substance, typically for 4 hours.

-

A control group is exposed to clean air under the same conditions.

-

Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.

-

Observations include changes in skin, fur, eyes, respiratory and circulatory systems, as well as behavioral patterns.

-

Body weights are recorded, and a gross necropsy is performed on all animals.

-

-

Endpoint: The LC50 (median lethal concentration) is determined, representing the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of substances to aquatic invertebrates.

-

Principle: Young Daphnia (water fleas), less than 24 hours old, are exposed to the test substance in a static or semi-static system for 48 hours.

-

Procedure:

-

At least five concentrations of the test substance are prepared in a suitable aqueous medium.

-

Daphnia are introduced into the test vessels containing the different concentrations and a control.

-

The number of immobilized Daphnia (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Water quality parameters such as pH, dissolved oxygen, and temperature are monitored.

-

-

Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration of the test substance that immobilizes 50% of the Daphnia after 48 hours of exposure.

Diagrams

Chemical Safety Assessment Workflow

The following diagram illustrates a logical workflow for the safety assessment of a chemical substance like this compound.

Caption: Workflow for chemical safety assessment.

Acute Oral Toxicity Testing Logic

This diagram outlines the logical steps involved in an acute oral toxicity test.

Caption: Logic of acute oral toxicity testing.

References

An In-Depth Technical Guide to the Role of Ammonium Thiosulfate as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Ammonium thiosulfate, (NH₄)₂S₂O₃, is a versatile inorganic salt that plays a significant role as a reducing agent in various scientific and industrial applications. Its ability to undergo oxidation makes it a valuable tool in processes ranging from precious metal extraction to photographic development and emerging energy storage technologies. This technical guide provides a comprehensive overview of the core principles of this compound's reducing action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Principles of this compound as a Reducing Agent

This compound is a colorless crystalline solid highly soluble in water.[1] The thiosulfate anion (S₂O₃²⁻) is the active component responsible for its reducing properties. In redox reactions, the thiosulfate ion is typically oxidized to the tetrathionate ion (S₄O₆²⁻).

The key half-reaction illustrating this transformation is:

2S₂O₃²⁻(aq) → S₄O₆²⁻(aq) + 2e⁻

The standard electrode potential (E°) for the tetrathionate/thiosulfate redox couple is approximately +0.08 V . This relatively low standard reduction potential indicates that the thiosulfate ion can act as a reducing agent in the presence of suitable oxidizing agents.

Applications of this compound as a Reducing Agent

Gold and Silver Leaching

This compound is a key component in non-cyanide-based leaching processes for gold and silver, offering a less toxic alternative to traditional cyanidation.[1] In this application, this compound acts as a lixiviant, forming stable complexes with gold and silver, while an oxidizing agent, typically copper(II) ions, facilitates the dissolution of the precious metals. The thiosulfate itself is not the primary reducing agent for the gold, but it is involved in the overall redox cycle and its stability is crucial for the process.

Key Chemical Reactions in Gold Leaching:

The overall reaction for gold dissolution in an ammoniacal thiosulfate solution with copper(II) as the oxidant is:

Au + 5S₂O₃²⁻ + Cu(NH₃)₄²⁺ → Au(S₂O₃)₂³⁻ + Cu(S₂O₃)₃⁵⁻ + 4NH₃

The efficiency of gold extraction using this compound is influenced by various parameters, as summarized in the following table.

| Parameter | Range Studied | Optimal Condition | Gold Extraction (%) | Reference |

| (NH₄)₂S₂O₃ Concentration | 0.1 - 0.5 M | 0.2 M | 91.5 | [2] |

| CuSO₄ Concentration | 0 - 60 mM | 30 mM | 91.5 | [2] |

| NH₃ Concentration | 0.2 - 0.6 M | 0.4 M | 91.5 | [2] |

| pH | 9.0 - 10.5 | 9.5 - 10.0 | >90 | |

| Temperature | 25 - 50 °C | 40 °C | 91.5 |

This protocol outlines a typical procedure for evaluating the effectiveness of this compound leaching on a gold-bearing ore sample.

Materials and Reagents:

-

Gold-bearing ore, finely ground (e.g., <75 µm)

-

This compound ((NH₄)₂S₂O₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonia solution (NH₃)

-

Deionized water

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

-

Beakers, graduated cylinders, and volumetric flasks

-

Magnetic stirrer and stir bars

-

pH meter

-

Heating plate

-

Filtration apparatus (e.g., vacuum filter with filter paper)

-

Atomic Absorption Spectrometer (AAS) for gold analysis in solution

Procedure:

-

Leaching Solution Preparation:

-

Prepare a 1 L stock solution of the desired this compound concentration (e.g., 0.2 M) by dissolving the calculated amount of (NH₄)₂S₂O₃ in deionized water.

-

Prepare stock solutions of copper sulfate (e.g., 1 M) and ammonia (e.g., 5 M).

-

In a beaker, combine the required volumes of the stock solutions to achieve the desired final concentrations for the experiment (e.g., 0.2 M (NH₄)₂S₂O₃, 30 mM CuSO₄, and 0.4 M NH₃).

-

Adjust the pH of the leaching solution to the desired value (e.g., 9.5) using dilute H₂SO₄ or NaOH.

-

-

Leaching Experiment:

-

Place a known mass of the finely ground gold ore (e.g., 10 g) into a beaker.

-

Add a specific volume of the prepared leaching solution to achieve the desired solid-to-liquid ratio (e.g., 1:5 w/v).

-

Place the beaker on a magnetic stirrer with a heating plate and commence stirring at a constant rate (e.g., 200 rpm).

-

Maintain the desired temperature (e.g., 40 °C) throughout the experiment.

-

Periodically (e.g., at 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the solution.

-

-

Sample Analysis:

-

Filter the withdrawn sample immediately to remove any solid particles.

-

Dilute the filtered sample as necessary with deionized water.

-

Analyze the concentration of gold in the diluted sample using Atomic Absorption Spectrometry (AAS).

-

-

Data Analysis:

-

Calculate the percentage of gold extracted at each time point using the following formula: Gold Extraction (%) = (Concentration of Au in solution × Volume of solution) / (Initial mass of Au in ore) × 100

-

Caption: The chemical transformation of insoluble silver bromide to a soluble complex during photographic fixing.

Lithium-Sulfur Batteries

This compound has emerged as a promising electrolyte additive in lithium-sulfur (Li-S) batteries. In this context, it helps to mitigate the "polysulfide shuttle" effect, a major cause of capacity fading in these batteries. The thiosulfate anion can participate in the redox chemistry of the sulfur cathode, facilitating the conversion of long-chain polysulfides to shorter-chain species, thereby improving the battery's cyclability and performance.

Proposed Mechanism of Action:

During the discharge process, the S₂O₃²⁻ ions are thought to react with long-chain lithium polysulfides (Li₂Sₓ, x > 4) to form shorter-chain polysulfides and tetrathionate. This helps to keep the sulfur species confined to the cathode and prevents their migration to the lithium anode.

This protocol describes the preparation of an electrolyte for a Li-S coin cell with this compound as an additive.

Materials and Reagents:

-

1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) (battery grade)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

Lithium nitrate (LiNO₃)

-

This compound ((NH₄)₂S₂O₃)

-

Glovebox with an argon atmosphere

-

Magnetic stirrer and vials

Procedure:

-

Electrolyte Preparation (inside an argon-filled glovebox):

-

Prepare the base electrolyte by dissolving 1 M LiTFSI in a 1:1 (v/v) mixture of DOL and DME.

-

To this base electrolyte, add LiNO₃ to a final concentration of 0.1 M. This serves as a protective film-forming additive for the lithium anode.

-

Prepare a stock solution of this compound in a small amount of the base electrolyte.

-

Add the this compound stock solution to the main electrolyte to achieve the desired final concentration (e.g., 0.05 M).

-

Stir the final electrolyte solution overnight to ensure complete dissolution.

-

-

Cell Assembly:

-

The prepared electrolyte is then used in the assembly of a Li-S coin cell (e.g., CR2032) within the glovebox. The cell consists of a lithium metal anode, a sulfur-carbon composite cathode, and a separator soaked in the electrolyte.

-

-

Electrochemical Testing:

-

The assembled coin cells are then subjected to galvanostatic charge-discharge cycling using a battery testing system to evaluate their performance, including capacity, cyclability, and coulombic efficiency.

-

Role of this compound in a Li-S Battery

Caption: Proposed role of this compound in mitigating the polysulfide shuttle effect during the discharge of a Li-S battery.

Safety and Handling

This compound is generally considered to have low toxicity. However, appropriate safety precautions should always be taken when handling this chemical in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Handling: Avoid creating dust if using the solid form. Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizers.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

In all cases of significant exposure, seek medical attention.

Conclusion

This compound is a valuable reducing and complexing agent with diverse applications. Its utility in gold and silver leaching provides a more environmentally benign alternative to cyanide, while its role as a rapid fixer has been a cornerstone of traditional photography. The emerging application of this compound in lithium-sulfur batteries highlights its potential to contribute to the development of next-generation energy storage systems. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling procedures is essential for its effective and responsible use in research and industry.

References

Ammonium Thiosulfate: A Technical Guide to its Role as a Dual-Function Nitrogen and Sulfur Source in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium thiosulfate (ATS), with the chemical formula (NH₄)₂S₂O₃, is a clear liquid fertilizer that serves as a highly soluble source of both nitrogen (12% N) and sulfur (26% S). Its agricultural significance extends beyond simple nutrient provision; ATS exhibits urease and nitrification inhibitory properties, contributing to enhanced nitrogen use efficiency.[1][2][3] This technical guide delineates the chemical properties, agronomic impact, and experimental evaluation of this compound. It provides a comprehensive overview of its mechanism of action in soil, its effects on plant nutrient uptake and metabolism, and detailed protocols for its scientific evaluation.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid with a neutral to slightly alkaline pH. Its dual composition of ammoniacal nitrogen and thiosulfate sulfur makes it a versatile tool in crop nutrition.

| Property | Value | References |

| Chemical Formula | (NH₄)₂S₂O₃ | |

| Nitrogen (N) Content | 12% (ammoniacal) | |

| Sulfur (S) Content | 26% (thiosulfate) | |

| Appearance | Clear liquid | |

| pH | 6.5 - 8.5 |

Agronomic Impact and Mechanism of Action

Nutrient Availability in Soil

Upon application to the soil, this compound undergoes a two-step conversion process to make the sulfur available to plants. The thiosulfate (S₂O₃²⁻) is first oxidized to tetrathionate (S₄O₆²⁻) by soil microorganisms, and then further oxidized to sulfate (SO₄²⁻), the form readily taken up by plant roots. This conversion process typically takes one to several weeks, depending on soil temperature and microbial activity, providing a gradual release of sulfur. The nitrogen is present in the ammoniacal form (NH₄⁺), which is less prone to leaching than nitrate (NO₃⁻).

Nitrification and Urease Inhibition

This compound has been shown to slow the conversion of ammonium to nitrate by inhibiting the activity of nitrifying bacteria. This nitrification inhibition helps to keep nitrogen in the more stable ammoniacal form for a longer period, reducing the potential for nitrate leaching. Additionally, ATS can inhibit the activity of the urease enzyme, which breaks down urea into ammonia gas, thereby reducing ammonia volatilization when used with urea-containing fertilizers like Urea Ammonium Nitrate (UAN). However, its effectiveness as an inhibitor can be inconsistent and may require higher rates compared to dedicated nitrification and urease inhibitors.

Impact on Crop Yield and Quality

Numerous studies have demonstrated the positive effects of this compound on crop yields. When applied with UAN, ATS has been shown to increase corn yields. The provision of adequate sulfur is crucial for protein synthesis and overall plant growth, and deficiencies can limit the plant's ability to utilize nitrogen effectively.

| Crop | Application Details | Yield Increase | Soil Type | Reference |

| Corn | 5 gallons of 28% N and 2.5 gallons of ATS in a 2-0 surface band | 16.6 bu/ac | Heavy clay | |

| Corn | 5 gallons of 28% N and 2.5 gallons of ATS in a 2-0 surface band with 5 gallons of 10-34-0 in-furrow | 11.3 bu/ac | Medium-textured | |

| Wheat | Not specified | No significant impact in most studies | Various |

Experimental Protocols

Field Efficacy Trial

Objective: To evaluate the effect of this compound on crop yield, nutrient uptake, and soil properties under field conditions.

Experimental Design:

-

Design: Randomized complete block design with a minimum of four replications.

-

Plot Size: Minimum of 4.5m x 5m with 1m alleys between plots and 2m alleys between blocks.

-

Treatments:

-

Control (no N or S fertilizer)

-

Standard nitrogen fertilizer (e.g., UAN) at recommended rates

-

Standard nitrogen fertilizer + this compound at varying rates (e.g., low, medium, high)

-

-

Fertilizer Application: Applied at planting, 5 cm away from the plant stand and covered with soil. Nitrogen application can be split.

Data Collection:

-

Soil Sampling: Collect composite soil samples from 0-15 cm and 15-30 cm depths before fertilizer application and after harvest. Analyze for pH, organic matter, total N, available P, exchangeable K, and sulfate-S.

-

Plant Tissue Sampling: Collect the most recent fully developed leaves at key growth stages (e.g., V6 in corn, flag leaf in wheat). Analyze for total N and S concentrations.

-

Yield Measurement: Harvest the central rows of each plot and determine grain yield, adjusting for moisture content.

Statistical Analysis: Analysis of variance (ANOVA) appropriate for a randomized complete block design. Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.

Nutrient Leaching Assessment (Lysimeter Study)

Objective: To quantify the leaching of nitrate and sulfate from the soil profile following the application of this compound.

Methodology:

-

Lysimeter Setup: Use undisturbed soil columns (lysimeters) with a minimum depth of 60 cm and a diameter of 20 cm, equipped with a drainage collection system at the base.

-

Treatments: Apply the same fertilizer treatments as in the field trial to the surface of the lysimeters.

-

Leachate Collection: Collect leachate after each significant rainfall or irrigation event. Measure the total volume of leachate and collect a subsample for chemical analysis.

-

Chemical Analysis: Analyze the leachate for nitrate-N and sulfate-S concentrations using ion chromatography or colorimetric methods.

-

Data Calculation: Calculate the total mass of N and S leached per unit area by multiplying the concentration by the volume of leachate.

Nitrification Inhibition Assay

Objective: To determine the effectiveness of this compound in inhibiting the nitrification of ammonium in soil.

Protocol:

-

Soil Incubation: Incubate soil samples treated with a source of ammonium (e.g., urea) with and without different rates of this compound in a controlled environment (e.g., 25°C).

-

Sampling: Destructively sample subsets of the soil at regular intervals over a period of several weeks.

-

Extraction: Extract the soil samples with a 2M KCl solution to remove exchangeable ammonium and nitrate.

-

Analysis: Analyze the extracts for ammonium-N and nitrate-N concentrations using colorimetric methods or an auto-analyzer.

-

Calculation: Calculate the percentage of nitrification inhibition by comparing the nitrate concentration in the ATS-treated soils to the control.

Urease Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on soil urease activity.

Protocol:

-

Assay Principle: This spectrophotometric assay measures the amount of ammonia produced from the hydrolysis of urea by the urease enzyme.

-

Procedure:

-

Prepare a reaction mixture containing a phosphate buffer, urea solution, and the soil sample with or without this compound.

-

Incubate the mixture for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and develop a colorimetric reaction to quantify the amount of ammonia produced.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a spectrophotometer.

-

-

Calculation: Determine the percentage of urease inhibition by comparing the ammonia produced in the presence of ATS to the control.

Visualizations

Signaling Pathways and Metabolism

Experimental Workflow

Conclusion

This compound is a valuable dual-nutrient fertilizer providing both nitrogen and sulfur to crops. Its additional properties as a nitrification and urease inhibitor can contribute to improved nitrogen use efficiency and reduced environmental losses. A thorough understanding of its behavior in different soil types and cropping systems, gained through rigorous experimental evaluation as outlined in this guide, is essential for optimizing its use and maximizing its agronomic benefits. Further research into the specific plant signaling pathways activated by the co-provision of ammonium and thiosulfate will provide deeper insights into its mode of action and potential for enhancing crop productivity.

References

The Advent of Rapid Photographic Fixation: A Technical History of Ammonium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

The indelible images of the past century owe their permanence to a critical, yet often overlooked, stage in photographic processing: fixation. This technical guide delves into the history and chemistry of ammonium thiosulfate, a compound that revolutionized photographic science by dramatically accelerating the fixing process. For decades, sodium thiosulfate, colloquially known as "hypo," reigned as the primary fixing agent. However, the mid-20th century witnessed the rise of this compound-based "rapid fixers," a development that significantly enhanced workflow efficiency in darkrooms worldwide. This paper will explore the timeline of this innovation, present comparative data on fixing speeds, detail historical experimental protocols, and illustrate the underlying chemical pathways.

From Hypo to Rapid Fixer: A Historical Overview

The pioneering work of Sir John Herschel in 1819 identified sodium thiosulfate's ability to dissolve unexposed silver halides, laying the foundation for permanent photographic images.[1] For over a century, "hypo" was the mainstay of photographic fixing.[1][2] However, its relatively slow action, often requiring 10 to 20 minutes to fully clear a negative or print, presented a bottleneck in processing workflows.[2]

The concept of using ammonium salts to accelerate fixation was understood for a considerable time, with some early "rapid fixers" being formulated by adding ammonium chloride to a standard sodium thiosulfate solution.[3] This combination generates this compound in situ. However, the widespread adoption of this compound as a primary fixing agent was hindered by challenges in producing a stable and cost-effective crystalline form. A key breakthrough came with the work of Henry V. Farr and John R. Ruhoff of Mallinckrodt Chemical Works, who were granted a patent in 1946 for a method to produce stable, crystalline this compound. This development paved the way for the commercial availability of reliable rapid fixer formulations.

The Superior Efficiency of this compound

The primary advantage of this compound over its sodium counterpart lies in its significantly faster rate of reaction with silver halides. This compound is reported to be up to 400% faster than sodium thiosulfate in dissolving unexposed silver salts. This increased efficiency is attributed to the smaller size and greater solubility of the ammonium-silver thiosulfate complexes formed during fixation, which allows for more rapid diffusion out of the photographic emulsion.

Quantitative Comparison of Fixing Times

The following tables summarize the comparative fixing times of sodium thiosulfate and this compound-based fixers under various conditions, as documented in historical and technical literature.

| Fixing Agent | Typical Fixing Time (Film) | Typical Fixing Time (Prints) | Reference |

| Sodium Thiosulfate ("Hypo") | 10 - 20 minutes | 10 minutes | |

| This compound (Rapid Fixer) | 2 - 5 minutes | 1 - 2 minutes |

Table 1: General Comparison of Fixing Times

A 1994 patent provides more detailed quantitative data on the effect of replacing this compound with sodium thiosulfate in a fixer formulation, demonstrating the impact on fixing time with varying silver iodide content in the emulsion.

| Molar % this compound | Molar % Sodium Thiosulfate | Silver Iodide in Emulsion (%) | Fixing Time (seconds) |

| 100 | 0 | 2 | 65 |

| 80 | 20 | 2 | 65 |

| 60 | 40 | 2 | 65 |

| 40 | 60 | 2 | 65 |

| 20 | 80 | 2 | 85 |

| 0 | 100 | 2 | 115 |

| 100 | 0 | 4 | 35 |

| 80 | 20 | 4 | 35 |

| 60 | 40 | 4 | 40 |

| 40 | 60 | 4 | 35 |

| 20 | 80 | 4 | 80 |

| 0 | 100 | 4 | 140 |

| 100 | 0 | 8 | 140 |

| 80 | 20 | 8 | 145 |

| 60 | 40 | 8 | 150 |

| 40 | 60 | 8 | 145 |

| 20 | 80 | 8 | 200 |

| 0 | 100 | 8 | 255 |

Table 2: Fixing Times for Ammonium/Sodium Thiosulfate Mixtures with Varying Silver Iodide Content (Data from US Patent 5,275,923A)

Experimental Protocols for Historical Rapid Fixers

The following are detailed methodologies for preparing two well-known historical rapid fixer formulations, Kodak F-7 and a generic rapid fixer created by the in-situ generation of this compound.

Kodak F-7 Rapid Hardening Fixer

This formulation was a widely used commercial rapid fixer that included a hardening agent to protect the delicate emulsion during processing.

Chemicals:

-

Water, at 52°C (125°F)

-

Sodium Thiosulfate, pentahydrated

-

Ammonium Chloride

-

Sodium Sulfite, anhydrous

-

Acetic Acid, 28% solution

-

Boric Acid, crystals

-

Potassium Alum, fine granular

-

Cold water (below 21°C or 70°F)

Procedure:

-

Start with 600 ml of warm water (52°C).

-

Dissolve 240.0 grams of sodium thiosulfate.

-

Add and dissolve 50.0 grams of ammonium chloride.

-

Add and dissolve 15.0 grams of sodium sulfite.

-

Slowly add 48.0 ml of 28% acetic acid while stirring.

-

Add and dissolve 7.5 grams of boric acid.

-

Add and dissolve 15.0 grams of potassium alum.

-

Add cold water to make a final volume of 1.0 liter.

Source: Kodak Publication J-1, "Processing Chemicals and Formulas"

In-Situ this compound Rapid Fixer (e.g., Kodak F-8 type)

This type of formula relies on the chemical reaction between sodium thiosulfate and ammonium chloride to generate this compound within the solution.

Chemicals:

-

Water, at 52°C (125°F)

-

Sodium Thiosulfate, pentahydrated

-

Ammonium Chloride

Procedure:

-

Start with 750 ml of warm water (52°C).

-

Dissolve 360 grams of sodium thiosulfate.

-

Add and dissolve 50 grams of ammonium chloride.

-

Add cold water to make a final volume of 1.0 liter.

Source: Derived from historical photographic formularies.

The Chemistry of Fixation: A Visual Representation

The process of photographic fixation involves the conversion of insoluble silver halide crystals (the unexposed and undeveloped parts of the image) into soluble silver-thiosulfate complexes that can be washed away, leaving the stable silver image.

Caption: The chemical pathway of photographic fixation.

Experimental Workflow for Determining Fixing Time

A common method for determining the clearing time of a fixer, which is then used to calculate the total fixing time, involves observing the disappearance of the milky silver halide emulsion.

Caption: Workflow for determining photographic fixing time.

Conclusion

The transition from sodium thiosulfate to this compound as the primary fixing agent marked a significant advancement in photographic processing technology. The introduction of "rapid fixers" streamlined darkroom workflows, enabling faster processing times without compromising image permanence. This in-depth guide has provided a historical context for this innovation, presented quantitative data on the superior efficiency of this compound, detailed historical experimental protocols for its use, and visualized the fundamental chemical processes involved. This understanding of the evolution of photographic chemistry offers valuable insights into the scientific principles that underpin imaging technologies.

References

An In-depth Technical Guide to the Environmental Impact of Ammonium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

Ammonium thiosulfate ((NH₄)₂S₂O₃), a widely used compound in agriculture as a liquid fertilizer and in various industrial applications, presents a complex environmental profile. This technical guide provides a comprehensive overview of its interactions with soil, water, and air, its toxicological effects on various organisms, and the experimental methodologies used for its assessment.

Executive Summary

This compound (ATS) serves as a source of both nitrogen and sulfur for plants. Its environmental impact is multifaceted. In soil, it influences nutrient availability, pH, and microbial activity, notably inhibiting nitrification. In aquatic environments, it exhibits varying levels of toxicity to different organisms. Its decomposition in the environment leads to the formation of various sulfur compounds. This guide synthesizes available quantitative data, details experimental protocols for its environmental assessment, and visualizes key processes and workflows.

Physicochemical Properties

This compound is a colorless crystalline solid that is highly soluble in water. It is commonly available as a liquid solution.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂S₂O₃ | [1] |

| Molar Mass | 148.20 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Odor | Ammonia odor | [1] |

| Density | 1.679 g/cm³ | |

| Melting Point | Decomposes at 150 °C | |

| Solubility in Water | Very soluble | |

| pH (60% solution) | 6.5 - 7.0 |

Environmental Fate and Transport

The environmental fate of this compound is primarily governed by its transformations in soil and water.

Soil

When applied to soil, this compound undergoes oxidation, primarily through microbial activity. The thiosulfate (S₂O₃²⁻) is converted to tetrathionate (S₄O₆²⁻) and subsequently to sulfate (SO₄²⁻), which is the form of sulfur readily taken up by plants. This conversion process can take one to several weeks, depending on factors such as soil temperature and microbial activity.

The enzymatic degradation of thiosulfate in soil is a key process. While specific enzymatic pathways for ATS degradation are complex and can involve various sulfur-oxidizing bacteria, the overall process is a critical part of the sulfur cycle.

-

Soil Acidification: The oxidation of the ammonium (NH₄⁺) component of ATS to nitrate (NO₃⁻) through nitrification is an acidifying process. This can lead to a decrease in soil pH over time.

-

Nitrification Inhibition: this compound has been shown to inhibit the activity of nitrifying bacteria, specifically the conversion of ammonium to nitrite. This can help to reduce the leaching of nitrate, a mobile form of nitrogen, and keep nitrogen in the less mobile ammonium form for a longer period. The inhibition is attributed to both thiosulfate and its oxidation product, tetrathionate.

-

Nutrient Availability: By lowering soil pH, ATS can increase the availability of certain micronutrients, such as iron and manganese, to plants.